![molecular formula C14H16BrN3OS B2838357 4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide CAS No. 1274903-95-5](/img/structure/B2838357.png)
4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide
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Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-substituted 2-(2-arylhydrazinyl)thiazol-3-ium bromides and 4-aryl-2-(substituted amino)-3-(phenylamino)thiazol-3-ium bromide derivatives, has been reported . These compounds were synthesized in high yields from the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives .Chemical Reactions Analysis
The synthesis of similar compounds involves the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives . The heterocyclization takes place via sulfur atom and N2 due to their high nucleophilicity .Scientific Research Applications
- Preliminary results indicate promising antimicrobial activities, making this compound a potential candidate for combating infectious diseases .
- Researchers have incorporated 1,2,4-triazole derivatives into drug candidates with various therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects .
- The compound has been utilized in the synthesis of aryl fluorosulfates. Specifically, it serves as a reagent for the preparation of sulfur(VI) fluorides, which have applications in organic synthesis .
- Researchers have demonstrated the utility of this compound in synthesizing sulfamoyl fluorides. These derivatives find applications in medicinal chemistry and drug development .
Antimicrobial Activity
Heterocyclic Chemistry
Fluorosulfate Synthesis
Sulfamoyl Fluoride Formation
Antitubercular and Anticancer Research
Biological Activity Beyond Antimicrobial Effects
properties
IUPAC Name |
N-[4-[2-(prop-2-enylamino)-1,3-thiazol-3-ium-4-yl]phenyl]acetamide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS.BrH/c1-3-8-15-14-17-13(9-19-14)11-4-6-12(7-5-11)16-10(2)18;/h3-7,9H,1,8H2,2H3,(H,15,17)(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFMZRCVNLRUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=[NH+]2)NCC=C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide |
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